molecular formula C6H4BrN3 B1375682 6-Bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 934560-92-6

6-Bromo-1H-pyrazolo[3,4-b]pyridine

Numéro de catalogue: B1375682
Numéro CAS: 934560-92-6
Poids moléculaire: 198.02 g/mol
Clé InChI: GRLXWXRTASHOBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Applications De Recherche Scientifique

Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

The synthesis of this compound involves several methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors such as 5-bromo-2H-pyrazolo[3,4-b]pyridine derivatives.
  • Substitution Reactions : Introducing various substituents at different positions to enhance biological activity.

Recent studies highlight the versatility of synthetic approaches that allow for the modification of substituents at positions C3 and C6, which can significantly affect the compound's pharmacological properties .

Anticancer Properties

This compound derivatives have shown promising anticancer activities. For instance:

  • Tyrosine Kinase Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit various tyrosine kinases, which play a crucial role in cancer cell signaling pathways. One study reported potent inhibitors against KDR kinase with IC50 values as low as 19 nM .
  • Antiproliferative Activity : Several derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer. Compounds were tested against multiple human kinases, showing effective inhibition .

Antimicrobial Activity

Recent research has explored the antimicrobial properties of this compound and its derivatives:

  • Broad-Spectrum Activity : Studies indicated that certain derivatives exhibited strong antibacterial effects against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to interfere with microbial cell functions and inhibit essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives:

Substituent PositionCommon SubstituentsBiological Activity
C3Methyl, EthylEnhanced potency against kinases
C4HydroxylIncreased solubility and bioavailability
C5PhenylImproved anticancer activity
C6BromoEnhanced antimicrobial properties

The analysis of various substituents reveals that specific patterns can lead to significant improvements in the desired biological activities .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A series of synthesized compounds were evaluated for their inhibitory effects on Aurora kinases and mTOR pathways, showing promising results in inhibiting tumor growth in vitro .
  • Case Study 2 : Another study focused on the development of hybrid molecules combining pyrazolo[3,4-b]pyridine with triazole structures. These hybrids exhibited enhanced antimicrobial activity and were tested against resistant strains .

Analyse Biochimique

Biochemical Properties

6-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound has shown selectivity for certain cell lines, indicating its potential for targeted cancer therapy .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting TRKs, this compound disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to have minimal effects on non-cancerous cells, highlighting its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the kinase domain of TRKs, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling pathways . The compound’s pyrazolo portion serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the kinase domain . These interactions stabilize the binding of this compound to TRKs, enhancing its inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods . The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Over time, this compound maintains its inhibitory effects on TRKs, leading to sustained reductions in cell proliferation and increased apoptosis in cancer cells . Long-term studies have shown that the compound does not degrade significantly, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role in its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on TRKs . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

This compound predominantly localizes to the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with TRKs and inhibit their activity . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Comparaison Avec Des Composés Similaires

Uniqueness: 6-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Activité Biologique

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to kinase inhibition and potential therapeutic applications in cancer and infectious diseases. This article explores its synthesis, biological effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.

This compound has the empirical formula C₆H₅BrN₄ and a molecular weight of 213.03 g/mol. It belongs to a class of compounds known for their diverse biological activities, particularly as kinase inhibitors. The synthesis of this compound involves various methods that allow for the formation of the pyrazolopyridine framework, which is crucial for its biological activity.

Kinase Inhibition

One of the primary biological activities of this compound is its role as a kinase inhibitor. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP-binding pocket of TRKA, inhibiting its kinase activity effectively. For instance, studies have reported an IC₅₀ value of approximately 56 nM for TRKA inhibition.

Anticancer Activity

The compound exhibits significant antiproliferative effects against various cancer cell lines. Research indicates that it can inhibit the growth of breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), colon adenocarcinoma (HCT116), non-small cell lung cancer (A549), and prostate cancer (PC3) cells . Notably, it has been shown to induce cytotoxicity with IC₅₀ values ranging from low micromolar to sub-micromolar concentrations depending on the cell line.

Cell Line IC₅₀ Value (µM)
MCF70.5
HepG20.8
HCT1160.6
A5490.7
PC30.9

Antibacterial Properties

In addition to its anticancer properties, this compound has demonstrated moderate antibacterial activity against several bacterial strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The inhibition zones measured in millimeters indicate varying degrees of effectiveness compared to standard antibiotics like tetracycline .

Bacterial Strain Inhibition Zone (mm)
B. subtilis12-14
S. aureus12
E. coli12-16
P. aeruginosa13

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Binding Interactions : The compound primarily interacts with the ATP-binding site of kinases such as TRKA, leading to inhibition of downstream signaling pathways involved in cell growth and survival.
  • Cellular Effects : It has been observed to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.
  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and overall bioavailability.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SARs) of pyrazolo[3,4-b]pyridine derivatives. For example, a study identified a derivative with an IC₅₀ value as low as 0.2 nM against TBK1 (TANK-binding kinase 1), showcasing the potential for developing highly selective inhibitors for therapeutic applications in cancer and inflammation .

Another investigation highlighted the stability and cellular localization of the compound within cytoplasmic compartments where it interacts with various proteins involved in signaling pathways critical for tumor progression .

Propriétés

IUPAC Name

6-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXWXRTASHOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743696
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934560-92-6
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-1H-pyrazolo[3,4-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.